3-(4,4-Dimethyloxazolin-2-yl)anisole
Description
3-(4,4-Dimethyloxazolin-2-yl)anisole is a heterocyclic aromatic compound derived from anisole (methoxybenzene, C₆H₅OCH₃). Its structure combines an anisole backbone with a 4,4-dimethyloxazoline substituent at the 3-position of the benzene ring. The oxazoline moiety is a five-membered ring containing oxygen and nitrogen atoms, which confers distinct electronic and steric properties to the molecule.
Properties
CAS No. |
73453-77-7 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-5-4-6-10(7-9)14-3/h4-7H,8H2,1-3H3 |
InChI Key |
KNJPRRWSGIDBCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Physical : Likely a liquid at room temperature (similar to anisole, which has a boiling point of ~154°C ), but with increased polarity due to the oxazoline group.
- Chemical : The methoxy group directs electrophilic substitution to ortho/para positions, while the oxazoline may modulate reactivity through electron-withdrawing or -donating effects . The dimethyl substituents on the oxazoline ring enhance steric hindrance, influencing its coordination behavior .
Comparison with Similar Compounds
Below is a comparative analysis of 3-(4,4-Dimethyloxazolin-2-yl)anisole with structurally or functionally related compounds, supported by data from diverse sources.
Table 1: Comparative Properties of this compound and Analogues
Structural and Electronic Differences
- Oxazoline vs. The dimethyl substituents on the oxazoline further increase steric bulk compared to unsubstituted heterocycles .
- Methoxy vs. Azo Groups : Anisole derivatives with azo linkages () exhibit extended conjugation, enhancing UV-vis absorption properties for dye applications. In contrast, the oxazoline group in this compound prioritizes coordination chemistry over chromophoric behavior .
Reactivity and Functional Performance
- Electrophilic Substitution : The methoxy group in anisole accelerates electrophilic substitution compared to benzene, while the oxazoline substituent in this compound may slightly deactivate the ring due to its electron-withdrawing nature, directing substitution to specific sites .
- Metal Coordination : The oxazoline nitrogen in this compound can act as a Lewis base, forming stable complexes with transition metals like palladium or silver (see ). This contrasts with simpler anisole derivatives, which lack such coordination sites .
Solubility and Stability
- Solubility: The oxazoline group increases polarity, likely improving solubility in polar aprotic solvents (e.g., acetone) compared to anisole, which is soluble in nonpolar solvents like benzene .
- Thermal Stability : The dimethyloxazoline substituent may enhance thermal stability relative to allyl or propenyl anisole derivatives, which are more volatile .
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